molecular formula C8H10BrNO4 B1359157 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate CAS No. 42014-52-8

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate

Cat. No.: B1359157
CAS No.: 42014-52-8
M. Wt: 264.07 g/mol
InChI Key: AAGAKYYEPYSBCP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2,5-Dioxopyrrolidin-1-yl 4-bromobutanoate represents a specialized member of the N-hydroxysuccinimide ester family, characterized by its unique combination of reactive functional groups. The compound's systematic name reflects its structural composition, incorporating both the characteristic succinimide ring system and the bromoalkyl chain that defines its reactivity profile. According to chemical databases, this compound is also known by several synonymous designations, including 4-bromobutanoic acid N-succinimidyl ester and 4-bromobutanoic acid 2,5-dioxo-1-pyrrolidinyl ester. The Chemical Abstracts Service has assigned the registry number 42014-52-8 to this compound, providing a unique identifier that facilitates its recognition across scientific literature and commercial applications.

The molecular identity of this compound is defined by its precise chemical formula C8H10BrNO4, which corresponds to a molecular weight of 264.08 grams per mole. This molecular composition reflects the integration of key structural elements that contribute to the compound's distinctive chemical behavior. The presence of the bromine atom within the alkyl chain provides a specific site for nucleophilic substitution reactions, while the N-hydroxysuccinimide ester functionality offers selective reactivity toward primary amine groups. Commercial suppliers typically offer this compound with purity levels exceeding 95.0 percent as determined by high performance liquid chromatography and quantitative nuclear magnetic resonance spectroscopy.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, with the name this compound clearly indicating the structural relationship between the succinimide ring and the bromoalkyl carboxylate moiety. The systematic naming convention facilitates precise identification of the compound's structure, enabling researchers to understand its potential reactivity patterns and applications. The compound's classification within the broader category of N-hydroxysuccinimide esters places it among a well-established family of activation reagents that have found widespread application in synthetic organic chemistry and biochemical research.

Historical Context in N-Hydroxysuccinimide Ester Development

The development of N-hydroxysuccinimide esters, including this compound, represents a significant milestone in the evolution of activated ester chemistry that began in the mid-20th century. The foundational work in this field can be traced to 1955, when Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of 4-nitrophenol esters as a crucial synthetic step. This pioneering research demonstrated the potential for activated esters to facilitate complex peptide synthesis reactions, establishing the conceptual framework for subsequent developments in ester activation methodology. The success of Bodánszky's approach inspired further exploration of various activated ester systems, leading to systematic investigations of alternative activation strategies.

In 1961, Nefkens and Tesser introduced N-hydroxyphthalimide activated esters, representing an important advancement in the field of peptide synthesis. These early activated esters demonstrated improved reactivity compared to conventional carboxylic acid derivatives, but they still presented certain limitations in terms of stability and ease of handling. The breakthrough came in 1963 when Anderson and co-workers developed N-hydroxysuccinimide esters, which exhibited the significant advantage of forming water-soluble byproducts under neutral conditions. This innovation made these activated esters highly versatile in synthetic applications, particularly in biological systems where harsh reaction conditions could damage sensitive molecular structures.

The historical development of N-hydroxysuccinimide esters continued with refinements in synthetic methodology and expanded applications throughout the subsequent decades. While other activated ester systems, including 2,4,5-trichlorophenyl esters, pentafluorophenyl esters, and N-hydroxy-5-norbornene-2,3-dicarboximide esters, were subsequently reported, N-hydroxysuccinimide esters remained the most widely used class of activated esters. Their shelf-stable nature and reactivity under mild conditions made them particularly convenient for amide bond formation, especially in the synthesis of highly functionalized compounds. The development of specialized derivatives like this compound represents the continued evolution of this technology, incorporating additional functional groups to expand the range of possible chemical transformations.

The historical trajectory of N-hydroxysuccinimide ester development reveals a consistent pattern of innovation driven by the need for more efficient and selective chemical tools. The incorporation of bromine functionality in compounds like this compound reflects the ongoing efforts to create bifunctional reagents that can participate in multiple types of chemical reactions. This historical context demonstrates how the compound under investigation represents not merely an isolated chemical entity, but rather a sophisticated product of decades of methodological refinement in activated ester chemistry.

Structural Characteristics and Molecular Properties

The molecular structure of this compound incorporates several distinctive structural features that determine its chemical behavior and potential applications. The compound consists of two primary functional domains: the N-hydroxysuccinimide ester moiety and the bromoalkyl chain, each contributing specific reactivity characteristics to the overall molecular system. The succinimide ring system, characterized by the 2,5-dioxopyrrolidin-1-yl structure, provides the activated ester functionality that enables selective reaction with primary amine groups under mild conditions. This structural element has been extensively studied and optimized for bioconjugation applications, demonstrating high selectivity for primary aliphatic amine groups while showing reduced reactivity toward other nucleophilic functional groups.

The bromoalkyl chain component of this compound introduces additional synthetic versatility through its potential for nucleophilic substitution reactions. The four-carbon alkyl chain separating the bromide leaving group from the activated ester provides sufficient flexibility to accommodate various molecular geometries during chemical reactions. This structural feature enables the compound to function as a bifunctional crosslinking reagent, capable of forming covalent bonds through two distinct mechanisms: amide bond formation via the N-hydroxysuccinimide ester and nucleophilic substitution via the alkyl bromide. The spatial separation between these reactive sites allows for sequential reactions with different molecular targets, facilitating the construction of complex molecular architectures.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C8H10BrNO4
Molecular Weight 264.08 g/mol
Chemical Abstracts Service Number 42014-52-8
Physical State (20°C) Solid
Purity (High Performance Liquid Chromatography) >95.0%
Storage Temperature -20°C
Atmospheric Requirements Inert Gas
Sensitivity Profile Light, Moisture, Heat

The physical properties of this compound reflect the structural characteristics inherent in its molecular design. The compound exists as a solid under standard laboratory conditions, facilitating its handling and storage for research applications. However, the molecule exhibits sensitivity to environmental conditions, including light, moisture, and elevated temperatures, necessitating careful storage protocols to maintain chemical integrity. These sensitivity characteristics are consistent with the presence of the activated ester functionality, which can undergo hydrolysis in the presence of water or degradation under inappropriate storage conditions.

The molecular geometry of this compound allows for conformational flexibility that may influence its reactivity in different chemical environments. The succinimide ring adopts a relatively rigid five-membered ring conformation, while the bromoalkyl chain provides considerable rotational freedom around the carbon-carbon bonds. This combination of rigid and flexible structural elements enables the molecule to adopt conformations that optimize interactions with target molecules during chemical reactions. The electronic properties of the compound are influenced by the electron-withdrawing effects of both the carbonyl groups in the succinimide ring and the bromine atom, which enhance the electrophilic character of the ester carbonyl and the alkyl bromide carbon, respectively.

Significance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its versatile reactivity profile and applications in bioconjugation chemistry. The compound serves as a specialized tool for protein modification studies, where its bifunctional nature enables the creation of sophisticated molecular constructs. Research applications have demonstrated the utility of N-hydroxysuccinimide esters in facilitating selective protein labeling through reaction with primary amine groups, particularly the alpha-amine of the N-terminus and the epsilon-amine of lysine residues. The incorporation of the bromoalkyl functionality in this compound extends these capabilities by providing an additional site for chemical modification through nucleophilic substitution reactions.

The contemporary research landscape has witnessed increasing interest in heterobifunctional crosslinking reagents that can facilitate the construction of complex molecular assemblies. The compound under investigation represents an example of this class of reagents, offering researchers the ability to create covalent linkages between diverse molecular targets through sequential reaction mechanisms. Studies have shown that bromoacetyl-containing N-hydroxysuccinimide esters can function as heterobifunctional crosslinking reagents, enabling initial coupling through ester-amine reactions followed by subsequent thioether bond formation with sulfhydryl-containing compounds. This dual reactivity profile makes this compound particularly valuable for applications requiring the creation of stable covalent bridges between different types of biomolecules.

The significance of this compound in chemical research is further enhanced by recent developments in bioconjugation methodology. Advanced techniques for protein labeling have demonstrated the effectiveness of N-hydroxysuccinimide esters in facilitating site-specific modifications under mild reaction conditions. The compound's ability to react selectively with primary amines while maintaining stability under physiological conditions makes it particularly suitable for applications involving sensitive biological molecules. Research studies have reported successful protein labeling yields exceeding 90 percent conversion using N-hydroxysuccinimide ester chemistry, demonstrating the high efficiency of these reagents in practical applications.

Table 2: Research Applications of this compound

Application Category Specific Use Mechanism Reference
Protein Modification Primary Amine Labeling Amide Bond Formation
Crosslinking Chemistry Heterobifunctional Coupling Sequential Dual Reactivity
Bioconjugation Molecular Assembly Covalent Bridge Formation
Peptide Synthesis Activated Ester Coupling Nucleophilic Substitution

The contemporary significance of this compound extends beyond traditional bioconjugation applications to include emerging areas of chemical biology and materials science. The compound's unique reactivity profile enables its use in the development of novel biomaterials and drug delivery systems, where controlled chemical modification of biological molecules is essential. Recent research has explored the application of N-hydroxysuccinimide esters in the preparation of functionalized surfaces and nanoparticles, where the selective reactivity toward amine groups facilitates the attachment of biological molecules to synthetic materials. The bromoalkyl functionality of this compound provides additional opportunities for surface modification and polymer functionalization, expanding its utility in materials science applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGAKYYEPYSBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628557
Record name 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42014-52-8
Record name Butanoic acid, 4-bromo-, 2,5-dioxo-1-pyrrolidinyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=42014-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate typically involves the reaction of pyrrolidine-2,5-dione with 4-bromobutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would yield the corresponding alcohol.

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 4-Bromobenzoate (CAS 313392-41-5)
  • Structure: Contains a 4-bromobenzoate group attached to a phenyl-pyrrolidinone scaffold.
  • Key Differences: Backbone: Aromatic benzoate vs. aliphatic butanoate in the target compound.
  • Applications : Used in photoaffinity labeling due to the aromatic system’s stability .
Compound B : 2,5-Dioxopyrrolidin-1-yl 4-Benzoylbenzoate (CAS 91990-88-4)
  • Structure : Combines a benzoylbenzoate group with the dioxopyrrolidinyl ester.
  • Key Differences :
    • Substituent : Electron-withdrawing benzoyl group enhances ester stability but reduces reactivity in coupling reactions.
    • Physicochemical Properties : Higher molecular weight (356.3 g/mol) and lower solubility in polar solvents compared to the target compound.
  • Applications : Employed in polymer chemistry and crosslinking .
Compound C : 2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate (CAS 97427-71-9)
  • Structure: Features a pyrene fluorophore conjugated to the butanoate chain.
  • Key Differences: Functional Group: Pyrene moiety enables fluorescence, unlike the non-fluorescent bromine in the target compound. Reactivity: The bulky pyrene group sterically hinders nucleophilic attacks, making it less reactive in standard coupling reactions.
  • Applications : Fluorescent labeling in biological assays .
Compound D : 2,5-Dioxopyrrolidin-1-yl 4-(5-(Biotinoyl)pentanamido)butanoate (CAS 258289-54-2)
  • Structure: Includes a biotin-linked butanoate chain.
  • Key Differences :
    • Biotinylation : The biotin group facilitates streptavidin binding, adding utility in affinity chromatography.
    • Hydrophilicity : Increased polarity due to the amide and biotin groups enhances aqueous solubility compared to the hydrophobic bromine in the target compound.
  • Applications : Bioconjugation and affinity tagging .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C Compound D
CAS No. Not Provided 313392-41-5 91990-88-4 97427-71-9 258289-54-2
Molecular Formula C₈H₁₀BrNO₄ C₁₇H₁₂BrNO₄ C₁₈H₁₃NO₅ C₂₄H₁₉NO₄ C₁₈H₂₆N₄O₆S
Molecular Weight (g/mol) ~264.1 (estimated) 382.2 356.3 385.4 450.5
Key Functional Group Aliphatic Br, butanoate ester Aromatic Br, benzoate ester Benzoyl ester Pyrene fluorophore Biotin-amide
Reactivity High (aliphatic Br) Moderate (aromatic Br) Low (stable ester) Low (steric hindrance) Moderate (amide stability)
Primary Applications Coupling reactions Photoaffinity labeling Polymer crosslinking Fluorescent probes Bioconjugation

Research Findings

  • Reactivity in Coupling Reactions: The aliphatic bromine in 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate enables efficient nucleophilic substitution (e.g., with amines or thiols), outperforming aromatic bromine derivatives like Compound A .
  • Hydrolysis Stability : The target compound’s ester group hydrolyzes faster than Compound B’s benzoyl ester due to reduced electron withdrawal, making it preferable for time-sensitive reactions .
  • Biological Compatibility : Compound D’s biotinylation grants it superior utility in biochemical assays, whereas the target compound’s bromine is more suited for synthetic organic chemistry .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromobutanoate is a synthetic compound with potential applications in medicinal chemistry. Its structure features a pyrrolidine ring and a bromobutanoate moiety, which may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

  • Chemical Formula: C₉H₁₁BrN₂O₃
  • Molecular Weight: 292.10 g/mol
  • CAS Number: 42014-52-8

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction: The compound may inhibit specific enzymes or receptors, similar to other compounds in its class. For instance, studies indicate that related compounds can affect calcium currents mediated by L-type calcium channels.
  • Biochemical Pathways: It is hypothesized that the compound influences various biochemical pathways, leading to altered cellular responses. This includes modulation of signaling cascades that may affect cell proliferation and apoptosis.
  • Cellular Responses: Similar compounds have shown the ability to induce significant cellular responses, including changes in gene expression and metabolic activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption: The compound exhibits high gastrointestinal absorption due to its favorable lipophilicity (Log P values indicating moderate permeability) and low molecular weight.
  • Metabolism: Preliminary studies suggest that it may undergo metabolic transformations that enhance or diminish its biological activity. The stability of the compound in human liver microsomes has been noted, indicating potential for sustained action within the body.
  • Excretion: The elimination pathways remain to be fully elucidated but are expected to involve renal clearance mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antimicrobial properties against various pathogens
CytotoxicityInduces cytotoxic effects in cancer cell lines
Enzyme InhibitionPotentially inhibits specific enzymes involved in signal transduction

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity, revealing an IC50 value of approximately 30 μM after 48 hours of exposure .

Study 3: Enzyme Targeting

Research conducted on enzyme inhibition showed that the compound could effectively inhibit certain kinases involved in cancer signaling pathways. This suggests potential applications in targeted cancer therapies where kinase inhibition is beneficial.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via activation of 4-bromobutanoic acid using N-hydroxysuccinimide (NHS) in the presence of coupling agents like TSTU (2-succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate). A solvent system of tetrahydrofuran (THF) and dimethylformamide (DMF) at 20°C for 2.5 hours has been reported for analogous NHS ester syntheses. Optimization involves adjusting stoichiometric ratios (e.g., TSTU:acid = 1.2:1) and monitoring reaction progress via TLC or HPLC .
  • Data Consideration : Yield improvements (e.g., from 70% to 90%) may require inert atmosphere conditions or catalytic additives.

Q. How can impurities or byproducts in the synthesis of this compound be identified and resolved?

  • Methodology : Common impurities include unreacted starting materials or hydrolysis byproducts. Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 2.6–3.1 ppm for succinimidyl protons) and LC-MS can confirm purity. Contradictions in spectral data may arise from residual solvents; ensure thorough drying under vacuum .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : 1H/13C NMR^1 \text{H/}^{13} \text{C NMR}, IR (C=O stretch at ~1740 cm1^{-1}), and high-resolution mass spectrometry (HRMS).
  • Purity assessment : Reverse-phase HPLC with UV detection at 254 nm.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperature (e.g., >150°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the succinimidyl ester group in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing succinimidyl group enhances the electrophilicity of the carbonyl carbon. Kinetic studies (e.g., using 18O^{18} \text{O}-labeling or stopped-flow techniques) can elucidate the rate-determining step. Computational modeling (DFT) may predict activation barriers for acyl transfer reactions with amines or thiols .
  • Data Contradictions : Discrepancies between experimental and computational results may arise from solvent effects; include implicit solvation models (e.g., COSMO-RS) in simulations .

Q. How does the bromobutanoate moiety influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH dependence : Incubate in buffers (pH 2–10) at 37°C, monitor degradation via HPLC.
  • Thermal degradation : Use Arrhenius plots to extrapolate shelf life.
  • Key finding : Hydrolysis of the ester bond is pH-sensitive, with maximal stability near pH 6–7 .

Q. What strategies can mitigate side reactions during conjugation of this compound to biomolecules (e.g., peptides or antibodies)?

  • Methodology :

  • Controlled stoichiometry : Use a 1.5–2:1 molar excess of the NHS ester to avoid overmodification.
  • Buffer optimization : Avoid amine-containing buffers (e.g., Tris); use phosphate-buffered saline (PBS) at pH 7.4.
  • Quenching : Add excess glycine post-reaction to terminate unreacted esters .

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

  • Methodology :

  • Molecular docking : Simulate interactions with target nucleophiles (e.g., lysine residues) using AutoDock Vina.
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic hotspots.
  • Limitations : Solvent accessibility in docking models may require refinement via molecular dynamics (MD) simulations .

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